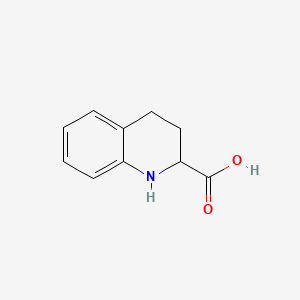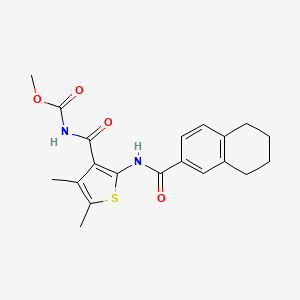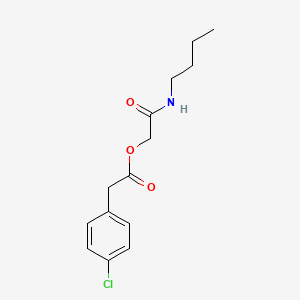
2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate” is an organic compound containing functional groups such as an ester, a ketone, and an amine . It also contains a chlorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a 4-chlorophenyl group attached to an acetate group via an ester linkage . The butylamino group and the oxoethyl group would be attached to the other end of the acetate .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, the ester group could undergo hydrolysis, the amine group could participate in condensation reactions, and the ketone could undergo reduction or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of polar functional groups like the ester and the amine would likely make it polar and potentially soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on the molecular structure .Applications De Recherche Scientifique
Photochemical Generation and Reactivity Studies on the photochemistry of aromatic halides, such as 4-chlorophenol, have shown that they can undergo reductive dehalogenation and add to π nucleophiles, leading to arylated products. This reactivity can be harnessed in the synthesis of complex organic molecules and materials (Protti, Fagnoni, Mella, & Albini, 2004).
Degradation Studies Research on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) under methanogenic conditions reveals the role of acetate as an electron donor, promoting the degradation process. This highlights the potential environmental applications in the remediation of soil and water contaminated with chlorophenyl compounds (Yang, Xu, Dai, Wang, Shi, & Guo, 2017).
Herbicide and Plant Growth Regulation The synthesis and application of ionic liquids containing (2,4-dichlorophenoxy)acetate anion for use as herbicides and plant growth regulators have been studied. These ionic liquids exhibited higher biological activity than traditional herbicides and growth regulators, indicating potential agricultural applications (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).
Electrochemical Studies Electrochemical studies of stable N-alkoxyarylaminyl radicals, including those derived from 4-chlorophenyl compounds, have been conducted. These studies provide insights into the electronic properties and stability of these radicals, which are relevant for the development of novel materials and catalysts (Miura & Muranaka, 2006).
Mécanisme D'action
The mechanism of action of this compound is not known without specific context. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s intended for use in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Orientations Futures
Propriétés
IUPAC Name |
[2-(butylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-3-8-16-13(17)10-19-14(18)9-11-4-6-12(15)7-5-11/h4-7H,2-3,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINQGJVCUYBSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
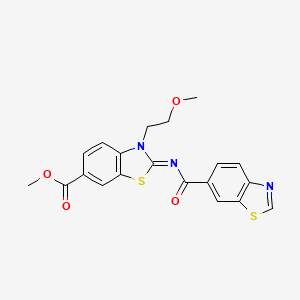
![N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2982312.png)
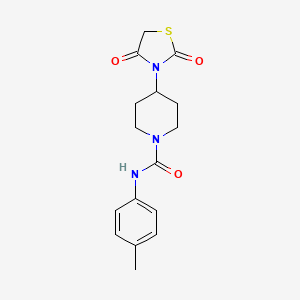
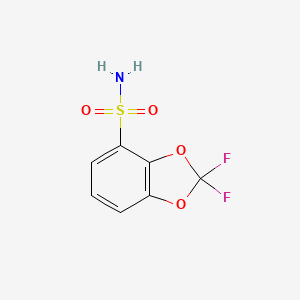

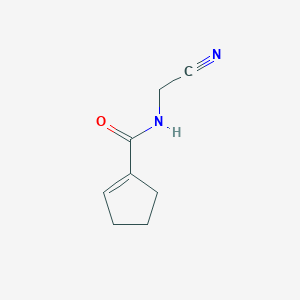

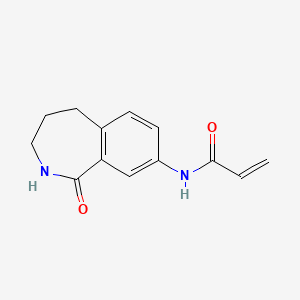
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2982324.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2982327.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2982328.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2982332.png)
